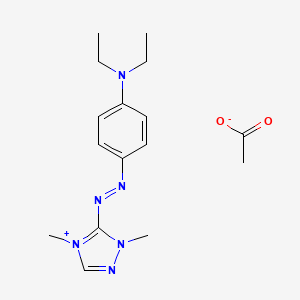
alpha-(Isopropyl)-gamma-methylcyclohexanepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol is a complex organic compound that belongs to the class of alcohols. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a cyclohexane ring, along with a propanol side chain. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol typically involves multiple steps, starting with the preparation of the cyclohexane ring. One common method is the hydrogenation of benzene to form cyclohexane. The isopropyl and methyl groups are then introduced through Friedel-Crafts alkylation reactions, using isopropyl chloride and methyl chloride as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
The final step involves the addition of the propanol side chain. This can be achieved through a Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process typically involves the use of high-purity starting materials and catalysts to ensure high yields and product purity. Advanced techniques such as continuous flow reactors and automated process control systems are employed to optimize reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
科学的研究の応用
Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.
In medicinal applications, the compound’s anti-inflammatory and antimicrobial effects are thought to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and microbial growth.
類似化合物との比較
Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol can be compared with other similar compounds, such as:
Isopropyl alcohol: A simpler alcohol with a similar isopropyl group but lacking the cyclohexane ring and propanol side chain.
Cyclohexanol: Contains a cyclohexane ring with a single hydroxyl group, but lacks the isopropyl and methyl groups.
Methylcyclohexane: A hydrocarbon with a cyclohexane ring and a methyl group, but no hydroxyl group or propanol side chain.
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
93963-36-1 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
5-cyclohexyl-2-methylhexan-3-ol |
InChI |
InChI=1S/C13H26O/c1-10(2)13(14)9-11(3)12-7-5-4-6-8-12/h10-14H,4-9H2,1-3H3 |
InChIキー |
NFHXEHFWFFRUOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(C)C1CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


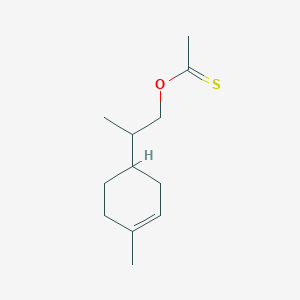


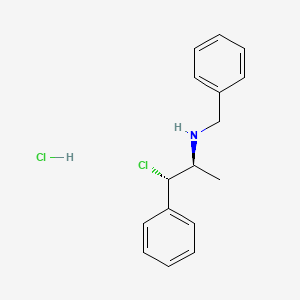
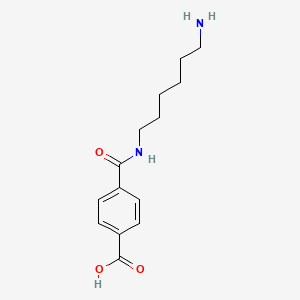


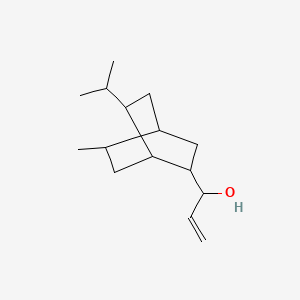
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
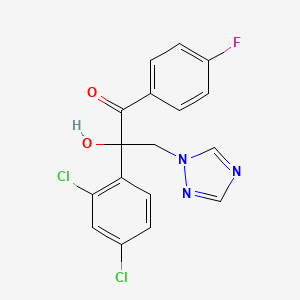
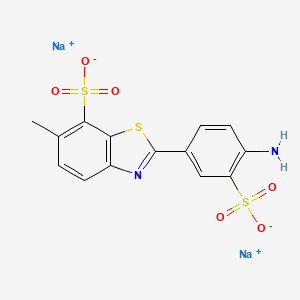
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
